molecular formula C17H12ClN3OS B2590903 2-chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide CAS No. 1024057-45-1

2-chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide

Cat. No.: B2590903
CAS No.: 1024057-45-1
M. Wt: 341.81
InChI Key: OSCHDMBQZCCNDL-UHFFFAOYSA-N
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Description

2-chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

The synthesis of 2-chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide involves several steps. One common method starts with the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone. This chalcone is then treated with 2-cyanothioacetamide to produce pyridinethione. The pyridinethione is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the final product .

Chemical Reactions Analysis

2-chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

2-chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide can be compared with other pyridine derivatives, such as:

Properties

IUPAC Name

2-chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS/c18-16-14(4-3-11-20-16)17(22)21-12-6-8-13(9-7-12)23-15-5-1-2-10-19-15/h1-11H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCHDMBQZCCNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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